molecular formula C10H10N2O2S2 B1460405 1,1-Di(isothiazol-5-yl)ethyl acetate CAS No. 943736-64-9

1,1-Di(isothiazol-5-yl)ethyl acetate

Cat. No. B1460405
CAS RN: 943736-64-9
M. Wt: 254.3 g/mol
InChI Key: NHXDKXJXSHEWQX-UHFFFAOYSA-N
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Description

1,1-Di(isothiazol-5-yl)ethyl acetate is a chemical compound with the CAS Number: 943736-64-9 . It has a molecular weight of 254.33 and its IUPAC name is 1,1-di (5-isothiazolyl)ethyl acetate . It is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of 1,1-Di(isothiazol-5-yl)ethyl acetate is represented by the linear formula: C10H10N2O2S2 . The Inchi Code for this compound is 1S/C10H10N2O2S2/c1-7(13)14-10(2,8-3-5-11-15-8)9-4-6-12-16-9/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

1,1-Di(isothiazol-5-yl)ethyl acetate is a pale-yellow to yellow-brown liquid . It is stored at room temperature .

Scientific Research Applications

Coordination Polymers and Molecular Structure

A study by Hu et al. (2016) focuses on the synthesis of coordination polymers derived from isomeric compounds, showcasing the utility of multi-dentate ligands in creating structurally complex frameworks with metals. This research highlights the intricate relationship between metal-ion complexation and ligand decomposition, leading to the formation of distinctive coordination polymers (Hu et al., 2016).

Antiviral Activities and Molecular Interactions

Romani et al. (2015) studied the structural, topological, and vibrational properties of a series of isothiazole derivatives, focusing on their antiviral activities. This research employs DFT calculations to understand the solvent effects on these derivatives, revealing insights into their reactivities and behaviors in biological systems. The study suggests that certain derivatives exhibit elevated antiviral activities due to their high polarity, facilitating rapid traversal through biological membranes (Romani et al., 2015).

Synthesis and Biological Evaluation

The synthesis and evaluation of various derivatives highlight their potential applications in medicinal chemistry. For instance, Babar et al. (2017) synthesized a series of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, demonstrating significant α-glucosidase and β-glucosidase inhibition activities. This suggests potential for the development of new therapeutic agents targeting these enzymes (Babar et al., 2017).

DNA Binding Interactions

Iqbal et al. (2019) investigated the DNA binding interactions of ethyl 2-(2-acetamidothiazol-4-yl)acetate, providing valuable insights into its potential as a lead structure for antitumor agents. Through both theoretical and experimental approaches, this study showcased the compound's ability to bind with DNA via intercalation and groove binding, suggesting its applicability in the design of new anticancer drugs (Iqbal et al., 2019).

Safety and Hazards

The safety information for 1,1-Di(isothiazol-5-yl)ethyl acetate includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1,1-bis(1,2-thiazol-5-yl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-7(13)14-10(2,8-3-5-11-15-8)9-4-6-12-16-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXDKXJXSHEWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C1=CC=NS1)C2=CC=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650712
Record name 1,1-Bis(1,2-thiazol-5-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Di(isothiazol-5-yl)ethyl acetate

CAS RN

943736-64-9
Record name 1,1-Bis(1,2-thiazol-5-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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